molecular formula C7H11Cl2N3 B15315244 5-(Azetidin-3-yl)pyrimidine dihydrochloride

5-(Azetidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B15315244
M. Wt: 208.09 g/mol
InChI Key: AVWMCZUAJMMIOG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-(Azetidin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound comprising a pyrimidine ring substituted at the 5-position with an azetidine moiety, stabilized by two hydrochloric acid counterions. Its molecular formula is C₇H₁₁Cl₂N₃, with a molecular weight of 224.10 g/mol (estimated based on analogous compounds in and ). The dihydrochloride salt enhances aqueous solubility compared to its free base form, making it advantageous for pharmaceutical and biochemical applications .

The compound is primarily used as a building block in drug discovery, particularly for kinase inhibitors or receptor modulators due to its dual heterocyclic system .

Properties

Molecular Formula

C7H11Cl2N3

Molecular Weight

208.09 g/mol

IUPAC Name

5-(azetidin-3-yl)pyrimidine;dihydrochloride

InChI

InChI=1S/C7H9N3.2ClH/c1-6(2-8-1)7-3-9-5-10-4-7;;/h3-6,8H,1-2H2;2*1H

InChI Key

AVWMCZUAJMMIOG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=CN=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-(Azetidin-3-yl)pyrimidine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-azetidinylamine with pyrimidine derivatives under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

5-(Azetidin-3-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

5-(Azetidin-3-yl)pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential as a tool to investigate biological pathways and processes, particularly those involving the Bcl-2 family of proteins.

    Medicine: Its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)pyrimidine dihydrochloride involves its interaction with the Bcl-2 family of proteins. These proteins regulate the intrinsic pathway of apoptosis, a process of programmed cell death. By inhibiting the anti-apoptotic members of the Bcl-2 family, the compound promotes the activation of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells. This selective induction of apoptosis is a key feature of its potential as a cancer therapeutic.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substitution Position Key Functional Groups Purity (%) Source
5-(Azetidin-3-yl)pyrimidine dihydrochloride C₇H₁₁Cl₂N₃ 224.10 5-position Azetidine, Pyrimidine N/A Estimated
4-(Azetidin-3-yl)pyrimidine dihydrochloride C₇H₁₁Cl₂N₃ 224.10 4-position Azetidine, Pyrimidine 96
1-(Pyrimidin-5-yl)azetidin-3-amine hydrochloride C₇H₁₁ClN₄ 186.64 5-position Azetidine, Amine N/A
5-(3-Azetidinyl)pyrimidine hydrochloride C₇H₁₀ClN₃ 183.63 5-position Azetidine, Pyrimidine N/A

Biological Activity

5-(Azetidin-3-yl)pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring and a pyrimidine moiety. The dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays.

The mechanism of action of this compound involves interactions with specific molecular targets within cells. These interactions can modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has the potential to interact with receptors, influencing downstream signaling cascades.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

In Vitro Studies

Table 1 summarizes the findings from various in vitro studies assessing the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)10.2Cell cycle arrest
Study BA549 (Lung Cancer)12.5Apoptosis induction
Study CHepG2 (Liver Cancer)15.0Enzyme inhibition

Case Studies

  • Case Study on Anticancer Activity : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
  • Case Study on Antiviral Activity : A related compound demonstrated significant antiviral effects against influenza virus strains, suggesting potential for further investigation into the antiviral properties of this compound.

Safety Profile

Toxicity assessments conducted in animal models indicate that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed at doses up to 2000 mg/kg.

Q & A

Q. What are the optimal synthetic routes for 5-(Azetidin-3-yl)pyrimidine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. For example, coupling azetidine derivatives with halogenated pyrimidine precursors under controlled pH and temperature (e.g., 40–60°C in anhydrous DMF or THF) is common . Key factors include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azetidine.
  • Catalysts : Pd-based catalysts for cross-coupling reactions reduce side products .
  • Purification : Use of reverse-phase HPLC or ion-exchange chromatography to isolate the dihydrochloride salt .
  • Yield optimization : Reaction monitoring via TLC or LC-MS is critical to terminate reactions at maximal conversion (~85–90%) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • NMR spectroscopy : 1^1H and 13^13C NMR detect azetidine ring protons (δ 3.1–3.5 ppm) and pyrimidine aromatic protons (δ 8.2–8.7 ppm). 15^15N NMR may resolve tautomeric ambiguities .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns in the dihydrochloride salt .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 197.1) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : Stability is influenced by:
  • Moisture sensitivity : Store at −20°C in desiccated, amber vials to prevent hydrolysis of the azetidine ring .
  • pH sensitivity : Aqueous solutions should be buffered at pH 4–6 to avoid decomposition .
  • Light exposure : UV/Vis studies show photodegradation above 300 nm; use light-protected containers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from:
  • Implicit solvent models : Replace Gaussian-based solvent approximations with explicit solvent MD simulations (e.g., using AMBER or GROMACS) to better mimic reaction environments .
  • Impurity interference : Use LC-MS to identify side products (e.g., dehalogenated byproducts) that skew experimental results .
  • Thermodynamic vs. kinetic control : Conduct time-resolved DFT studies to distinguish intermediate stability from transition-state barriers .

Q. What reactor designs are optimal for scaling up this compound synthesis while maintaining reproducibility?

  • Methodological Answer :
  • Continuous-flow reactors : Minimize batch variability and improve heat transfer for exothermic azetidine coupling steps .
  • Membrane reactors : Integrate in-line separation (e.g., nanofiltration) to remove HCl byproducts and shift equilibrium toward product formation .
  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy for feedback control of reaction parameters .

Q. How can statistical experimental design (DoE) improve process optimization for this compound?

  • Methodological Answer : Apply a 3k^k factorial design to screen critical parameters:
FactorLow LevelHigh LevelResponse Variable
Temperature (°C)4060Yield (%)
Catalyst loading1 mol%5 mol%Purity (HPLC area%)
Reaction time (h)1224Byproduct formation
Analysis via ANOVA identifies temperature and catalyst loading as primary contributors to yield (p < 0.05) . Response surface methodology (RSM) refines optimal conditions .

Q. What strategies mitigate chiral inversion or racemization during this compound synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to stabilize transition states and enforce stereoselectivity .
  • Low-temperature reactions : Conduct steps below −10°C to slow racemization kinetics .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Data Contradiction Analysis

Q. Why might biological assay results for this compound conflict across studies?

  • Methodological Answer : Discrepancies often stem from:
  • Solubility variability : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation in aqueous buffers .
  • Impurity profiles : Compare LC-MS chromatograms between batches; even 2% impurities (e.g., residual Pd) can alter IC50_{50} values .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.